molecular formula C12H13N3O2 B14823180 4-Cyano-3-cyclopropoxy-N,N-dimethylpicolinamide

4-Cyano-3-cyclopropoxy-N,N-dimethylpicolinamide

Cat. No.: B14823180
M. Wt: 231.25 g/mol
InChI Key: IJUSBSZEUZAOEW-UHFFFAOYSA-N
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Description

4-Cyano-3-cyclopropoxy-N,N-dimethylpicolinamide is an organic compound with the molecular formula C12H13N3O2 and a molecular weight of 231.254 g/mol It is characterized by the presence of a cyano group, a cyclopropoxy group, and a dimethylpicolinamide moiety

Preparation Methods

The synthesis of 4-Cyano-3-cyclopropoxy-N,N-dimethylpicolinamide involves several steps, typically starting with the preparation of the picolinamide core. The synthetic route may include the following steps:

    Formation of the Picolinamide Core: The picolinamide core can be synthesized through the reaction of picolinic acid with dimethylamine under appropriate conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Cyclopropoxylation: The cyclopropoxy group can be introduced through a cyclopropanation reaction, often involving the use of a cyclopropyl halide and a base.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment .

Chemical Reactions Analysis

4-Cyano-3-cyclopropoxy-N,N-dimethylpicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or cyclopropoxy groups can be replaced by other functional groups using suitable reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

4-Cyano-3-cyclopropoxy-N,N-dimethylpicolinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyano-3-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The cyano group and cyclopropoxy group contribute to its reactivity and binding affinity with enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural features and the nature of the target molecules .

Comparison with Similar Compounds

4-Cyano-3-cyclopropoxy-N,N-dimethylpicolinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

4-cyano-3-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C12H13N3O2/c1-15(2)12(16)10-11(17-9-3-4-9)8(7-13)5-6-14-10/h5-6,9H,3-4H2,1-2H3

InChI Key

IJUSBSZEUZAOEW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NC=CC(=C1OC2CC2)C#N

Origin of Product

United States

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